4-Aminopiperidine-1-carboxamide dihydrochloride serves as a core structure in the development of novel histone deacetylase (HDAC) inhibitors. [, ] HDACs are enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them promising therapeutic targets. [, ] Compounds utilizing the 4-Aminopiperidine-1-carboxamide dihydrochloride core exhibit potent inhibitory activity against HDACs, particularly HDAC6, and have shown potential in enhancing the efficacy of existing anticancer drugs like bortezomib. [, ]
The primary mechanism of action associated with 4-Aminopiperidine-1-carboxamide dihydrochloride derivatives is the inhibition of histone deacetylases (HDACs), particularly HDAC6. [, ] By inhibiting HDAC6 activity, these compounds prevent the removal of acetyl groups from lysine residues on histone and non-histone proteins. This disruption of deacetylation can lead to altered gene expression, potentially triggering cell cycle arrest, apoptosis, and inhibiting tumor growth. [, ]
The primary scientific application of 4-Aminopiperidine-1-carboxamide dihydrochloride lies in its use as a core structure for developing novel HDAC inhibitors. [, ] These inhibitors exhibit promising anticancer activities, particularly in breast cancer models. [, ] Studies have shown that combining HDAC6 inhibitors with existing chemotherapeutic agents like bortezomib can synergistically enhance their growth inhibitory effects on cancer cells. [, ]
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7